molecular formula C7H13NO5 B3054364 Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- CAS No. 59881-67-3

Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-

Cat. No.: B3054364
CAS No.: 59881-67-3
M. Wt: 191.18 g/mol
InChI Key: ZTBNQUVXPMQRHA-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- (CAS 59881-67-3) is a glycine derivative modified with two functional groups: a carboxymethyl (-CH₂COOH) and a 2-hydroxypropyl (-CH₂CH(OH)CH₃) substituent. Its molecular formula is C₇H₁₃NO₅, with a molecular weight of 191.08 g/mol . The compound’s structure includes three hydrogen bond donors and six acceptors, contributing to its hydrophilic nature (XlogP = -3.1) and high topological polar surface area (98.1 Ų) .

Properties

IUPAC Name

2-[carboxymethyl(2-hydroxypropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c1-5(9)2-8(3-6(10)11)4-7(12)13/h5,9H,2-4H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNQUVXPMQRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)O)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552351
Record name 2,2'-[(2-Hydroxypropyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59881-67-3
Record name 2,2'-[(2-Hydroxypropyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- typically involves the reaction of glycine with chloroacetic acid and 2-hydroxypropylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through nucleophilic substitution, where the amine group of glycine attacks the chloroacetic acid, followed by the addition of 2-hydroxypropylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. It may also serve as a model compound for studying amino acid derivatives.

Medicine

In medicine, derivatives of glycine are explored for their potential therapeutic applications, including as neurotransmitter modulators and in drug delivery systems.

Industry

Industrially, this compound can be used in the production of biodegradable polymers, surfactants, and as a chelating agent in various formulations.

Mechanism of Action

The mechanism of action of Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- involves its interaction with specific molecular targets. The carboxymethyl and 2-hydroxypropyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Alkyl/Hydroxyalkyl Substituents

Glycine, N-(carboxymethyl)-N-(2-hydroxybutyl)- (CAS 62130-86-3)
  • Molecular Formula: C₈H₁₅NO₅
  • Key Differences : Replaces the 2-hydroxypropyl group with a 2-hydroxybutyl (-CH₂CH(OH)CH₂CH₃) chain.
  • This derivative may excel in applications requiring prolonged tissue retention .
Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl] (CAS 139-92-4)
  • Molecular Formula : C₂₄H₄₈N₂O₄
  • Key Differences : Features a long acylated chain (C₁₈) and a hydroxyethyl group.
  • Impact : The hydrophobic acyl chain and polar hydroxyethyl group make this compound amphiphilic, suitable for surfactant or emulsifier roles in formulations .

Derivatives with Alternative Functional Groups

Glycine, N-(2-hydroxypropyl)-N-methyl-
  • Key Differences : Substitutes the carboxymethyl group with a methyl (-CH₃) group.
N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymers
  • Structure : Polymer backbone with 2-hydroxypropyl and methacrylamide groups.
  • Applications : Used in drug delivery systems (e.g., PK1, a doxorubicin conjugate) to enhance tumor accumulation via the enhanced permeability and retention (EPR) effect. HPMA copolymers exhibit prolonged circulation (elimination t₁/₂ ~93 hours) and reduced systemic toxicity compared to free drugs .

Chelating Agents and Metal-Binding Derivatives

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, Trisodium Salt
  • Key Differences : Contains additional carboxymethyl groups on an ethylamine spacer.
  • Impact : Enhanced chelation capacity due to multiple carboxylate groups, making it suitable for heavy metal detoxification or contrast agents in imaging .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- 59881-67-3 C₇H₁₃NO₅ Carboxymethyl, 2-hydroxypropyl Chelation, potential drug delivery
Glycine, N-(carboxymethyl)-N-(2-hydroxybutyl)- 62130-86-3 C₈H₁₅NO₅ Carboxymethyl, 2-hydroxybutyl Increased lipophilicity, tissue retention
Glycine, N-(2-hydroxyethyl)-N-[acyl-C₁₈] 139-92-4 C₂₄H₄₈N₂O₄ Hydroxyethyl, acylated aminoethyl Surfactant, emulsifier
HPMA Copolymer-Doxorubicin Conjugate (PK1) - Polymer Methacrylamide, 2-hydroxypropyl Tumor-targeted drug delivery, reduced toxicity

Key Research Findings

HPMA Copolymers : Conjugates with anticancer agents (e.g., doxorubicin) demonstrate superior tumor accumulation (tumor-to-blood ratio ~5) and prolonged plasma half-life (~93 hours) compared to free drugs. This is attributed to the EPR effect and reduced renal clearance .

Structural Impact on Pharmacokinetics : The 2-hydroxypropyl group in HPMA enhances biocompatibility and solubility, whereas longer alkyl chains (e.g., hydroxybutyl) may improve tissue penetration but reduce systemic clearance .

Biological Activity

Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-, also known as a glycine derivative, has garnered attention in various biochemical and pharmaceutical applications due to its unique properties. This compound is notable for its potential biological activities, including roles in metabolic processes, interactions with cellular components, and implications in drug development.

Chemical Structure and Properties

The compound features a glycine backbone modified with carboxymethyl and hydroxypropyl groups. This structural alteration enhances its solubility and reactivity, allowing it to function effectively in biological systems. The presence of the hydroxypropyl moiety contributes to its stability and interaction with other biomolecules.

Biological Activity Overview

  • Metabolic Activation :
    • Glycine derivatives are involved in various metabolic pathways. They can act as precursors for the synthesis of important biomolecules and may influence enzymatic activities within cells.
    • Research indicates that certain nitrosated glycine derivatives can form DNA adducts, which are critical in understanding their potential carcinogenic properties .
  • Cytotoxicity :
    • Studies have shown that glycine-based prodrugs exhibit significant cytotoxic effects against cancer cell lines, particularly lung carcinoma cells (A549). The cytotoxicity is often evaluated using assays such as MTT, which measure cell viability post-treatment .
  • Drug Delivery Systems :
    • Glycine derivatives are being explored as components in drug delivery systems due to their ability to enhance the solubility and stability of therapeutic agents. They can facilitate the release of active pharmaceutical ingredients in targeted areas within the body.
  • Interactions with DNA :
    • The compound has been implicated in DNA interactions that may lead to mutagenic effects. For instance, carboxymethylating agents derived from glycine have been studied for their ability to induce mutations in bacterial models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Metabolic ActivationInvolvement in metabolic pathways and synthesis of biomolecules ,
CytotoxicityInduces cell death in cancer cell lines (e.g., A549)
Drug Delivery PotentialEnhances solubility and stability of drugs
DNA InteractionForms DNA adducts leading to potential mutagenicity

Case Study: Cytotoxic Effects on A549 Cells

A study conducted on A549 human lung carcinoma cells demonstrated that glycine derivatives could significantly reduce cell viability. The research utilized an MTT assay to quantify cytotoxicity, revealing that lower concentrations of these compounds led to higher rates of cell death compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-, and how can its purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or Michael addition reactions. For example, the carboxymethyl group can be introduced via reaction with chloroacetic acid under alkaline conditions, while the hydroxypropyl moiety may be added using glycidol or epoxide derivatives. Purification is achieved via column chromatography or recrystallization.
  • Characterization : Validate purity using HPLC (reversed-phase C18 column, UV detection at 210–220 nm) and confirm structural integrity via 1^1H/13^13C NMR (e.g., δ 3.6–4.2 ppm for hydroxypropyl protons) and high-resolution mass spectrometry (HRMS). Compare with reference spectra from databases like PubChem or EPA reports .

Q. What analytical techniques are suitable for quantifying Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- in biological matrices?

  • Methodology : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to enhance ionization efficiency. Validate recovery rates (>90%) via spiked plasma/serum samples. Calibrate against deuterated internal standards to mitigate matrix effects .

Advanced Research Questions

Q. How does the dual functionalization (carboxymethyl and hydroxypropyl) influence its application in pH-responsive drug delivery systems?

  • Methodology : The carboxymethyl group enables covalent conjugation to drugs via amide or ester bonds, while the hydroxypropyl moiety enhances aqueous solubility and biocompatibility. Assess pH-dependent drug release using dialysis membranes in buffers (pH 5.0 vs. 7.4) and monitor via UV-Vis spectroscopy. Compare release kinetics to HPMA copolymer models .

Q. What strategies mitigate hydrolytic degradation of Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- during long-term storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Stabilize the compound by lyophilization with cryoprotectants (e.g., trehalose) or store in anhydrous solvents (e.g., DMSO) under inert gas. Validate stability using Arrhenius kinetics modeling .

Q. How does this compound interact with serum albumin, and what are the implications for pharmacokinetics?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) to human serum albumin (HSA). Perform competitive displacement assays with warfarin (Site I) or ibuprofen (Site II) to identify binding sites. Correlate results with in vivo pharmacokinetic studies (e.g., half-life extension) .

Key Considerations

  • Contradictions : While emphasizes covalent conjugation for drug delivery, notes regulatory concerns for structurally similar compounds, suggesting a need for detailed toxicity profiling.
  • Gaps : Limited data on metabolic pathways; recommend 14^{14}C radiolabeling studies to track biodistribution and excretion.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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